N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl and pyridin-2-yl groups, linked via an ethyl chain to a cyclopropanesulfonamide moiety. The cyclopropyl groups enhance metabolic stability, while the pyridinyl substituent may contribute to π-π stacking interactions in target binding.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-6-7-13)18-9-10-20-16(12-4-5-12)11-15(19-20)14-3-1-2-8-17-14/h1-3,8,11-13,18H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMLHSAEKULFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituents : The pyridin-2-yl group in the target contrasts with the trifluoromethyl group in ’s compound, which increases electronegativity and may alter target selectivity.
- Linker and Sulfonamide : The ethyl linker in the target differs from the cyclopentyl () or acetamide () linkers, impacting conformational flexibility and binding pocket compatibility.
Similar Compounds :
- : Uses HATU/DIEA-mediated coupling, Lawesson’s reagent for thiolation, and mercury(II) trifluoroacetate for cyclization .
- : Relies on atropisomer synthesis with 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, emphasizing stereochemical control .
- : Employs HBTU for amide bond formation between pyridazinone-pyrrolidine intermediates and cyclopropylamine .
Advantages of Target Synthesis :
Simpler pyrazole core likely reduces reliance on toxic reagents (e.g., mercury in ) and complex purification steps.
Pharmacological and Pharmacokinetic Implications
- Metabolic Stability : The cyclopropane sulfonamide and pyridinyl groups in the target may enhance metabolic resistance compared to ’s trifluoromethyl-pyrazole, which could undergo oxidative defluorination.
- Binding Affinity : The pyridinyl group’s planar structure may favor interactions with aromatic residues in enzyme active sites, contrasting with the bulkier indazole () or imidazo-pyrrolo-pyrazine () systems.
- Solubility: The target’s lower molecular weight (~319 vs.
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